2-phenylindolizine-1-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylindolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-12(11-6-2-1-3-7-11)10-16-9-5-4-8-13(14)16/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPFORPXLATRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393921 | |
| Record name | 1-Indolizinecarboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-87-2 | |
| Record name | 1-Indolizinecarboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Phenylindolizine 1 Carboxylic Acid and Its Analogs
Strategic Annulation and Cycloaddition Approaches
The construction of the bicyclic indolizine (B1195054) core is the primary challenge in synthesizing 2-phenylindolizine-1-carboxylic acid. Annulation and cycloaddition reactions represent the most powerful and widely employed strategies, offering direct access to the fused ring system.
1,3-Dipolar Cycloaddition Reactions with Pyridinium (B92312) Ylides and Activated Dipolarophiles
One of the most robust and straightforward methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. researchgate.netrsc.org This approach is highly convergent and allows for significant variation in the substitution pattern of the final product.
The reaction is typically initiated by the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. semanticscholar.org For the synthesis of 2-phenylindolizine (B189232) derivatives, N-phenacylpyridinium salts are common precursors, as the phenacyl group directly installs the desired phenyl substituent at the C2 position. researchgate.net The ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne (the dipolarophile). researchgate.net
To introduce the carboxylic acid moiety at the C1 position, activated dipolarophiles such as methyl acrylate (B77674), propiolic acid esters, or related α,β-unsaturated carbonyl compounds are employed. jlu.edu.cnnih.gov When an alkene like methyl acrylate is used, the initial cycloadduct is a tetrahydroindolizine derivative, which must be subsequently oxidized to the aromatic indolizine. rsc.orgjlu.edu.cn The use of an alkyne dipolarophile provides the aromatic indolizine core directly.
Recent advancements have focused on developing milder and more efficient conditions. For example, a one-pot, three-component reaction involving pyridines, methyl ketones, and alkenoic acids can be achieved under solvent-free conditions using a copper catalyst. This process involves the cycloaddition of the pyridinium ylide followed by oxidative decarboxylation and aromatization. organic-chemistry.org
Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis
| Pyridinium Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |
| N-phenacylpyridinium bromide | Methyl acrylate | Base (e.g., Et3N), then oxidant | 2-Phenylindolizine-1-carboxylate | jlu.edu.cn |
| Pyridine (B92270), Phenacyl bromide | Acrylonitrile | Tetrakis-pyridino-cobalt(II)dichromate (TPCD) | 1-Cyano-2-phenylindolizine | jlu.edu.cn |
| Pyridine, Acetophenone | Propiolic acid ester | Copper catalyst, O2 | 2-Phenylindolizine-1-carboxylate | organic-chemistry.org |
| Pyridinium salt | Electron-deficient ynamide | Base | 2-Aminoindolizine derivative | acs.org |
Diverse Cyclization Strategies for Indolizine Ring Construction
Beyond 1,3-dipolar cycloadditions, a variety of other cyclization strategies have been developed to construct the indolizine ring. osi.lv These methods often involve the intramolecular cyclization of appropriately functionalized pyridine derivatives or the construction of the pyridine ring from a pyrrole (B145914) precursor. chemicalbook.com
Key cyclization strategies include:
Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are prominent in this category. For instance, a palladium-catalyzed arylation/cyclization cascade of propargylic pyridines with aryl halides provides a route to highly functionalized indolizines through a 5-endo-dig cyclization. organic-chemistry.org Similarly, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates offers an efficient pathway to C1-oxygenated indolizines. organic-chemistry.org
Radical Cyclization: Radical-induced synthetic approaches are gaining attention due to their efficiency in constructing heterocyclic rings and C-C bonds. rsc.org These methods often proceed under mild conditions and exhibit high atom economy. A novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives has been developed to access structurally diverse indolizines. researchgate.net
Annulation of Donor-Acceptor Cyclopropanes: Lewis acid-activated donor-acceptor cyclopropanes can undergo a formal [3+2] dipolar cycloaddition or annulation with electron-deficient pyridines to form 2,3-dihydroindolizines, which can be oxidized to the corresponding aromatic indolizines. core.ac.uk
Intramolecular Aldol (B89426) Cyclization: Annulation processes involving a Knoevenagel condensation followed by an intramolecular aldol cyclization can produce polysubstituted indolizines, allowing for the introduction of a wide variety of substituents on both the pyridine and pyrrole rings. rsc.org
Multi-Component Reaction Sequences for Complex Indolizine Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single pot. nih.gov This high degree of convergence and efficiency makes MCRs particularly attractive for building diverse libraries of indolizine scaffolds. nih.gov
An efficient three-component synthesis of diversely substituted indolizines involves the condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles. rsc.org Another example is an iron-catalyzed three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines, which provides access to aminoindolizines. organic-chemistry.org These strategies allow for the rapid assembly of complex indolizine cores with multiple points of diversification, which is highly valuable for medicinal chemistry applications.
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a sustainable and atom-economical strategy for derivatizing heterocyclic cores. researchgate.netacs.org Instead of relying on pre-functionalized starting materials, these methods allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic sequences. acs.org
Regioselective C-H Activation and Derivatization at Indolizine Core Positions
The indolizine ring possesses several C-H bonds with different reactivities, making regioselective functionalization a significant challenge. nih.gov The electron density within the indolizine system is highest at the C3 and C1 positions, making them susceptible to electrophilic attack. chemicalbook.com
Recent research has established effective methods for the regioselective formation of C-C, C-P, and C-S bonds via C-H functionalization. researchgate.net For example, a Brønsted acid-catalyzed C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has been developed, providing a route to C3-functionalized indolizine derivatives. rsc.org
Transition metal catalysis is also a key tool for achieving regioselectivity. Rhodium(III)-catalyzed direct functionalization of C-H bonds under oxidative conditions can lead to the formation of C-C, C-N, and C-O bonds on arene substrates bearing directing groups. acs.org While the application to indolizine carboxylic acids specifically requires further development, the principles established for other heterocycles provide a clear roadmap. researchgate.net Copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids features a C-H olefination process, leading to C2-arylated indolizines. nih.gov
Table 2: Regioselective Functionalization of the Indolizine Core
| Position | Functionalization Type | Reagents/Catalyst | Outcome | Reference(s) |
| C3 | Alkylation | ortho-Hydroxybenzyl alcohols, Brønsted acid | C3-benzylated indolizines | rsc.org |
| C3 | Phosphonylation | H-phosphonates, Mn(OAc)3 | C3-phosphorylated indolizines | researchgate.net |
| C3 | Trifluoromethylation | Ru-based photocatalyst, CF3I | 3-(Trifluoromethyl)indolizine | researchgate.net |
| C2 | Arylation | α,β-Unsaturated carboxylic acids, Copper catalyst | C2-arylated indolizines | nih.gov |
Late-Stage Functionalization Protocols for Indolizine Carboxylic Acids
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is exceptionally valuable in drug discovery, as it allows for the rapid generation of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). rsc.org
For indolizine carboxylic acids, LSF protocols enable the modification of the core structure without altering the crucial carboxylic acid moiety. A notable example involves the development of indolizines fused with a lactone ring as potential anticancer agents. rsc.org In this work, an initial hit compound was identified, and subsequent late-stage functionalization of the indolizine core led to the synthesis of analogs with significantly enhanced potency. This demonstrates the power of LSF in optimizing the biological properties of a lead compound. rsc.org
Photoredox catalysis offers a mild and chemoselective method for LSF. researchgate.net While specific protocols for indolizine carboxylic acids are still emerging, methods developed for related heterocycles like indoles, such as visible-light-induced C-H amidation, provide promising avenues for future research. nih.gov The ability to tolerate various functional groups makes these photocatalytic methods highly suitable for the late-stage modification of complex molecules. researchgate.net
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering high efficiency, selectivity, and functional group tolerance. Palladium, copper, ruthenium, and rhodium catalysts have been extensively explored for the synthesis of indolizine derivatives.
Palladium-Catalyzed Coupling and Cyclization Reactions
Palladium catalysis has been instrumental in the development of novel strategies for indolizine synthesis. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through coupling and cyclization cascades.
One notable approach is the palladium-catalyzed multicomponent synthesis from 2-bromopyridines, imines, and alkynes. nih.govrsc.org This reaction proceeds through the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with an alkyne to furnish the indolizine core. nih.govrsc.org This methodology allows for the modular construction of indolizines from readily available starting materials. nih.gov The reaction demonstrates a broad substrate scope with respect to the imine and alkyne components. nih.gov
Another versatile method involves the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.orgnih.gov The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand, highlighting the tunability of palladium catalytic systems. organic-chemistry.orgnih.gov This transformation provides a direct and efficient route to polysubstituted indolizines. organic-chemistry.orgnih.gov
Furthermore, a palladium-catalyzed carbonylative cyclization/arylation cascade has been developed for the synthesis of 2-aroyl indolizines. nih.gov This process involves the 5-endo-dig cyclization of a 2-propargylpyridine, initiated by an aroyl palladium complex. nih.gov The reaction proceeds efficiently to yield a variety of diversely substituted 2-aroyl indolizines in good to excellent yields. nih.gov A related palladium-catalyzed oxidative carbonylation of propargylic pyridines also provides an efficient route to indolizine derivatives. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Indolizine Analogs
| Entry | Pyridine Derivative | Coupling Partner(s) | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | N-Benzylidene-aniline, Ethyl 3-phenyl-2-propynoate, CO | Pd(OAc)₂, Xantphos | 1,2-Diphenyl-3-(ethoxycarbonyl)indolizine | 76 | nih.gov |
| 2 | 2-(Pyridin-2-yl)acetonitrile | Phenylpropargyl carbonate | Pd₂(dba)₃, DPE-Phos | 1-Cyano-2-benzyl-3-phenylindolizine | 61 | organic-chemistry.org |
| 3 | 2-(1-Phenylprop-2-yn-1-yl)pyridine | Iodobenzene, CO | PdCl₂(PPh₃)₂ | 2-Benzoyl-1-methyl-3-phenylindolizine | 85 | nih.gov |
Copper-Catalyzed Transformations and Annulation
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indolizine frameworks. These reactions often proceed through different mechanistic pathways compared to their palladium-catalyzed counterparts, providing complementary synthetic strategies.
A significant advancement is the copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates. acs.orgresearcher.life This reaction represents a successful example of a metal-catalyzed cyclization of a π-deficient heterocyclic system with an alkenyldiazo compound, affording functionalized indolizine derivatives. acs.org The reaction conditions are generally mild and tolerate a range of functional groups. researcher.life
Copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids has also been reported as a viable route to indolizines. amazonaws.com This method provides a direct way to construct the indolizine core with substitution patterns dictated by the starting materials.
More recently, the annulation of pyridinium 1,4-zwitterionic thiolates with copper carbenes has been developed for the synthesis of indolizine scaffolds. bohrium.comx-mol.net This approach has been guided by predictive catalysis, where theoretical calculations were used to optimize the reaction conditions and substrate scope, leading to yields of up to 90%. bohrium.com Additionally, copper-catalyzed multicomponent reactions have been explored for the synthesis of complex heterocyclic systems, showcasing the versatility of copper catalysis. beilstein-journals.org
Table 2: Scope of Copper-Catalyzed Indolizine Synthesis
| Entry | Pyridine Substrate | Diazo Compound/Annulation Partner | Catalyst | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pyridine | Ethyl 2-diazo-4-phenylbut-3-enoate | Cu(MeCN)₄PF₆ | Ethyl 2-styrylindolizine-1-carboxylate | 78 | acs.org |
| 2 | 2-Ethylpyridine | Cinnamic acid | Cu(OAc)₂ | 1-Methyl-2-phenylindolizine | 66 | amazonaws.com |
| 3 | Pyridinium 1,4-thiolate | Ethyl 2-diazoacetate | Cu(OTf)₂ | Ethyl 2-sulfanylindolizine-1-carboxylate | 90 | bohrium.com |
Ruthenium- and Rhodium-Catalyzed Methodologies
Ruthenium and rhodium catalysts have enabled the synthesis of indolizines through C-H activation and oxidative annulation strategies, providing novel pathways to these heterocyclic systems.
Rhodium(III)-catalyzed oxidative annulation of pyridinium trifluoromethanesulfonate (B1224126) salts with alkynes offers an efficient route to substituted indolizines. acs.org This reaction proceeds through the cleavage of C(sp²)-H and C(sp³)-H bonds and demonstrates a broad substrate scope with readily available starting materials. acs.org Another innovative approach involves a sequential one-pot reaction combining a rhodium-catalyzed [2+1]-cyclopropanation of pyridotriazoles with 1,3-dienes, followed by a palladium-catalyzed ring expansion and subsequent oxidation to yield functionalized indolizines. acs.org Rhodium(II) catalysis has also been utilized in the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles for the synthesis of indole (B1671886) derivatives, a strategy that could potentially be adapted for indolizine synthesis. nih.gov
While direct ruthenium-catalyzed synthesis of the this compound core is less commonly reported, ruthenium-catalyzed C-H activation has been extensively used for the synthesis and functionalization of related indole scaffolds. pkusz.edu.cnrsc.orgnih.govmdpi.comnih.gov These methodologies, which often involve directing groups to control regioselectivity, could inspire future developments in the direct synthesis of indolizine derivatives. pkusz.edu.cnnih.gov For instance, the ruthenium-catalyzed oxidative synthesis of N-(2-triazine)indoles by C-H activation from alkynes and triazine derivatives showcases the potential of this approach. nih.govnih.gov
Table 3: Rhodium-Catalyzed Annulation for Indolizine Synthesis
| Entry | Pyridinium Salt | Alkyne | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Methoxy-2-methylpyridinium triflate | Diphenylacetylene | [Cp*RhCl₂]₂ | 1,2-Diphenyl-8-methylindolizine | 92 | acs.org |
| 2 | N-Methoxy-2-phenylpyridinium triflate | 1-Phenyl-1-propyne | [Cp*RhCl₂]₂ | 2-Methyl-1,8-diphenylindolizine | 85 | acs.org |
| 3 | N-Methoxy-2-ethylpyridinium triflate | Ethyl phenylpropiolate | [Cp*RhCl₂]₂ | 1-Ethoxycarbonyl-2-phenyl-8-ethylindolizine | 76 | acs.org |
Radical-Mediated Synthetic Pathways for Indolizine Frameworks
Radical-mediated reactions have emerged as a powerful tool in organic synthesis, offering unique reactivity and the ability to form challenging carbon-carbon and carbon-heteroatom bonds. In the context of indolizine synthesis, radical pathways provide alternative and complementary approaches to traditional ionic methods.
A notable example is the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org This method provides straightforward access to structurally diverse methylthio-substituted indolizines. The reaction proceeds through a novel mechanism where the sulfoxonium ylides undergo disproportionation, leading to a previously unseen type of indolizine derivative. rsc.org
Sustainable and Green Chemical Approaches in Indolizine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it The development of sustainable methods for the synthesis of indolizines is an active area of research.
Visible Light-Promoted Transformations
Visible light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under mild conditions, often at room temperature. lidsen.com This technology offers a green alternative to traditional methods that often require harsh reagents or high temperatures. While direct visible-light-promoted synthesis of this compound has not been extensively reported, the application of photoredox catalysis to the functionalization of related heterocyclic systems, such as indoles, suggests its potential in this area. nih.gov For instance, the use of a dimeric Au(I) photocatalyst to initiate free-radical cyclizations onto indoles highlights the feasibility of using visible light to construct complex heterocyclic scaffolds. nih.gov The development of visible-light-mediated syntheses of other nitrogen-containing heterocycles, often without the need for a photocatalyst, further underscores the promise of this sustainable approach.
The generation of acyl radicals from carboxylic acids using visible-light photoredox catalysis presents another intriguing possibility for the synthesis of indolizine derivatives bearing a carbonyl group at the 1-position. This strategy provides a mild and energy-efficient method for generating acyl radicals and employing them in carbon-carbon bond-forming reactions. The future application of such methodologies to the synthesis of this compound and its analogs holds significant promise for developing more sustainable and environmentally benign synthetic routes.
Mechanochemical and Electro-organic Syntheses
Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient methodologies. In the context of indolizine synthesis, mechanochemical and electro-organic techniques represent promising green alternatives to conventional solvent-based methods.
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach minimizes waste and can lead to the formation of novel products. While a specific mechanochemical synthesis for this compound has not been extensively documented, related studies on the indolizine core demonstrate the potential of this methodology. For instance, a simple and efficient mechanochemical-induced approach has been developed for the synthesis of 1,2-diketoindolizine derivatives from indolizines and epoxides using barium titanate (BaTiO3) as a piezoelectric material. acs.orgnih.govacs.org This method is noted for its lack of solvent, straightforward experimental operation, and high conversion efficiency. acs.orgacs.org The process is believed to involve the generation of radical intermediates through the interaction of the reactants with the polarized piezoelectric material under ball-milling conditions. acs.org
One-pot, two-step mechanochemical syntheses have also been reported, where both ligand formation and subsequent complexation occur in the same reaction vessel without the isolation of intermediates, further highlighting the efficiency of this approach. rsc.org The application of these principles could pave the way for a direct, solvent-free synthesis of this compound from appropriate precursors.
Electro-organic Synthesis
Electro-organic synthesis employs electrical current to drive chemical reactions, offering a high degree of control and often avoiding the need for harsh chemical oxidants or reductants. This field is experiencing a resurgence due to the increasing demand for sustainable chemical processes. researchgate.net Electrochemical methods are particularly relevant to the synthesis of complex molecules and the functionalization of heterocyclic systems.
In the realm of indolizine chemistry, an electro-oxidative cascade cyclization reaction has been reported for the synthesis of novel heterocyclic substituted indolizine derivatives. acs.org This approach utilizes electricity as the primary energy input to promote the reaction under exogenous-oxidant-free conditions. acs.org Furthermore, electrochemical C-H/N-H cross-coupling reactions have been developed to synthesize N-aryl phenothiazine (B1677639) derivatives from 2-phenylindolizines. researchgate.net
The application of electrochemistry to reactions involving carboxylic acids is also well-established, with the Kolbe electrolysis being a classic example of radical generation from carboxylic acid precursors. researchgate.net Recent advancements have expanded the scope of electrochemical transformations of carboxylic acids, making it a promising strategy for the synthesis and functionalization of molecules like this compound. rsc.org
| Method | Key Features | Reported Applications for Indolizine Derivatives | Potential for this compound Synthesis |
| Mechanochemical Synthesis | Solvent-free, simple operation, high efficiency. acs.orgacs.org | Synthesis of 1,2-diketoindolizine derivatives using piezoelectric materials. acs.orgnih.govacs.org | A potential green route from appropriate solid-state precursors. |
| Electro-organic Synthesis | Avoids harsh chemical reagents, high control. researchgate.netacs.org | Electro-oxidative cascade cyclization for substituted indolizines. acs.org | Could be applied for the final cyclization step or for functionalization. |
Synthetic Routes from Diverse Precursors and Related Indolizine Carboxylic Acids
The synthesis of the indolizine scaffold is versatile, with numerous methods developed from a variety of starting materials. The choice of precursor is often dictated by the desired substitution pattern on the final indolizine ring.
Synthesis from Pyridine Derivatives
Pyridine derivatives are the most common precursors for indolizine synthesis due to their ready availability. rsc.org The classical Scholtz and Chichibabin reactions represent early examples of this approach. rsc.orgjbclinpharm.org More contemporary methods often involve the reaction of pyridine derivatives with various coupling partners.
One of the most widely used strategies is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. For instance, pyridinium ylides generated in situ from the reaction of pyridines with α-halocarbonyl compounds readily react with alkynes to afford indolizine derivatives. This approach has been utilized to synthesize a wide range of substituted indolizines.
A notable example involves the reaction of ethyl 2-pyridylacetate (B8455688) with phenacyl bromide, which, in the presence of a base, leads to the formation of an ethyl 2-phenylindolizine derivative. jbclinpharm.org This general strategy can be adapted to introduce various substituents at the 2-position of the indolizine ring.
| Pyridine Precursor | Reagents | Key Reaction Type | Resulting Indolizine |
| 2-Methylpyridine (B31789) | Acetic anhydride | Scholtz reaction jbclinpharm.org | Substituted indolizine |
| Pyridine | α-Halocarbonyl compound, alkyne | 1,3-Dipolar cycloaddition | Substituted indolizine |
| Ethyl 2-pyridylacetate | Phenacyl bromide, base | Cyclization jbclinpharm.org | Ethyl 2-phenylindolizine derivative |
| 2-(Pyridin-2-yl)acetate derivatives | Alkynes, Iodine | Oxidative cyclization organic-chemistry.org | Substituted indolizines |
| Pyridines | Methyl ketones, alkenoic acids, Copper catalyst | Multi-component reaction organic-chemistry.org | Diversified indolizine derivatives |
Synthesis from Pyrrole Derivatives
While less common than pyridine-based routes, the synthesis of indolizines from pyrrole precursors offers an alternative pathway, particularly for constructing specific substitution patterns. An efficient and highly selective method for the synthesis of indolizine derivatives starts from 2-formylpyrroles and ethyl γ-bromocrotonates. rsc.org Another approach involves the cycloaromatization of 2-acetylpyrrole (B92022) derivatives, which provides a route to indolizines with various substituents on the pyridine moiety of the ring system. organic-chemistry.org
Synthesis of Related Indolizine Carboxylic Acids
The synthesis of indolizine-1-carboxylic acids can be achieved through various strategies. One historical approach involved the synthesis of pyrrocoline-2-carboxylic acid, an isomer of the target compound. jbclinpharm.org More modern methods often involve the use of precursors that already contain the carboxylic acid functionality or a group that can be readily converted to it. For example, the use of α,β-unsaturated aldehydes in reactions with azaarenes, promoted by N-heterocyclic carbene catalysis, can lead to the formation of functionalized indolizines. organic-chemistry.org
The synthesis of 2-phenylindolizine acetamide (B32628) derivatives has been accomplished starting from phenacyl bromide, proceeding through a 6-methyl-7-nitro-2-phenylindolizine intermediate. nih.govresearchgate.net While not a direct synthesis of the carboxylic acid, the acetamide functionality could potentially be hydrolyzed to the corresponding carboxylic acid. Another related synthesis involves the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with various aromatic amines to produce 2-phenylindolizine acetamide derivatives.
Radical cyclization and cross-coupling reactions have also emerged as powerful tools for the synthesis of indolizine derivatives, offering unique pathways to construct the heterocyclic core with high efficiency and functional group tolerance. rsc.org These radical-based methods could potentially be adapted for the synthesis of this compound. Furthermore, metal-free catalytic methods, such as acid-catalyzed two-component reactions, have been developed for the efficient synthesis of fluorescent indolizine derivatives, with some reactions achieving yields as high as 95%. acs.org
| Precursors | Key Reagents/Catalysts | Reaction Type | Product | Reference |
| 2-Formylpyrroles | Ethyl γ-bromocrotonates | Condensation/Cyclization | Indolizine derivatives | rsc.org |
| 2-Acetylpyrrole derivatives | - | Cycloaromatization | Substituted indolizines | organic-chemistry.org |
| Azaarenes | α,β-Unsaturated aldehydes | N-Heterocyclic Carbene Catalysis | Functionalized indolizines | organic-chemistry.org |
| Phenacyl bromide | - | Multi-step synthesis | 2-Phenylindolizine acetamides | nih.govresearchgate.net |
| Pyridine, Enaminone | B2pin2 | Radical cascade cyclization/aromatization | Functionalized indolizines | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 2 Phenylindolizine 1 Carboxylic Acid
Electrophilic Aromatic Substitution Patterns in the Indolizine (B1195054) Nucleus
The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. jbclinpharm.org The five-membered pyrrole-like ring, in particular, bears a higher electron density than the six-membered pyridine (B92270) ring. Consequently, electrophilic substitution reactions typically occur on the five-membered ring, primarily at the C-1 and C-3 positions. researchgate.net However, in 2-phenylindolizine-1-carboxylic acid, the C-1 and C-2 positions are already substituted, which channels the regioselectivity of further substitutions.
Protonation Studies and Acidic Behavior
The basicity of the indolizine core is a critical factor in its reactivity under acidic conditions. The nitrogen atom is the primary site of protonation. Kinetic studies on related compounds, such as 1-methyl-2-phenylindolizine, have demonstrated that electrophilic reactions like nitration and nitrosation proceed via an attack on the conjugate acid of the indolizine. chim.it This initial protonation deactivates the ring towards electrophilic attack but also influences the reaction pathway. The reaction of 2-phenylindolizine (B189232) derivatives in both mild and severe acidic conditions has been investigated, highlighting the importance of the acid-base equilibrium in controlling the reaction outcomes. chim.it The presence of the carboxylic acid group at the C-1 position introduces an acidic center, which can further complicate the acid-base chemistry of the molecule in different media.
Regioselective Introduction of Functional Groups
For the parent indolizine, electrophilic substitution preferentially occurs at the C-3 position, followed by the C-1 position, due to the higher electron density in the five-membered ring. researchgate.net In the case of this compound, these primary sites are blocked. The phenyl group at C-2 is an activating group, while the carboxylic acid at C-1 is a deactivating group. The combined electronic effects of these substituents, along with steric hindrance, direct incoming electrophiles to other positions on the nucleus. Generally, the C-3 position would be the next most likely site for attack, though substitution on the pyridine ring (C-5 to C-8) can also occur under specific conditions, often requiring harsher reaction parameters.
Nucleophilic Reactivity and Transformations
While the electron-rich nature of the indolizine ring makes it generally resistant to nucleophilic attack, specific strategies can be employed to achieve nucleophilic functionalization. jbclinpharm.org These methods often rely on pre-functionalization of the ring to activate it towards nucleophiles or the use of organometallic intermediates.
Directed Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.
For indolizine systems, this methodology has proven highly effective. It has been shown that 2-substituted indolizines can be directly and selectively lithiated at the C-5 position. researchgate.netresearchgate.net This regioselectivity is achieved because the organolithium base coordinates with the nitrogen atom of the indolizine core, directing deprotonation to the adjacent C-5 position on the pyridine ring. This approach has been successfully used to prepare 5-formyl-2-phenylindolizine and 5-iodo-2-phenylindolizine. researchgate.net
Furthermore, studies on 1-ester-substituted indolizines have shown that the regioselectivity of metalation can be controlled by the choice of the organometallic base and the electrophile, allowing for selective functionalization at either the C-2 or C-5 positions. nih.gov The carboxylic acid group (or its corresponding carboxylate) at the C-1 position of this compound can also act as a directing group, potentially influencing the site of metalation.
| Electrophile | Reagent | Product | Reference |
|---|---|---|---|
| Formyl group | DMF (Dimethylformamide) | 5-Formyl-2-phenylindolizine | researchgate.netresearchgate.net |
| Iodo group | I2 (Iodine) | 5-Iodo-2-phenylindolizine | researchgate.net |
| Benzoyl group | Benzonitrile | Phenyl(2-phenylindolizin-5-yl)methanone | researchgate.net |
Aromatic Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on the indolizine ring is uncommon unless the ring is activated by potent electron-withdrawing groups. nih.govlibretexts.org For instance, SNH (Substitution of Hydrogen) reactions have been observed at the C-5 position of 8-nitroindolizines. researchgate.net For this compound, which lacks such strong activating groups, direct SNAr on the carbocyclic core is not a favored pathway. juniperpublishers.com Instead, nucleophilic attack is much more likely to occur at the electrophilic carbonyl carbon of the carboxylic acid group, leading to nucleophilic acyl substitution reactions, as discussed in the following section.
Oxidative and Reductive Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C-1 position is a versatile functional handle that can undergo a variety of transformations. While specific studies on the oxidation and reduction of this compound are not extensively detailed, the reactivity can be inferred from the known chemistry of carboxylic acids and related indolizine derivatives.
Transformations of the carboxylic acid moiety are well-documented for other indolizine systems. For instance, indolizine-2-carboxylic acids have been converted into a series of indolizine-2-carboxamido derivatives using coupling agents like propylphosphonic acid anhydride. researchgate.netsemanticscholar.org Similarly, related 2-phenylindolizine derivatives have been reacted with oxalyl chloride to form an intermediate acyl chloride, which is then coupled with various amines to produce a library of acetamide (B32628) compounds. researchgate.netnih.gov
Based on general organic principles, the C-1 carboxylic acid group would be expected to undergo:
Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid could be reduced to the corresponding primary alcohol, yielding (2-phenylindolizin-1-yl)methanol.
Oxidative Decarboxylation: Under appropriate conditions, the carboxylic acid could undergo decarboxylation to yield 2-phenylindolizine. This transformation often requires specific reagents or electrochemical methods.
These potential transformations highlight the utility of the carboxylic acid group as a precursor for other functional groups at the C-1 position, enabling further diversification of the 2-phenylindolizine scaffold.
Mechanistic Elucidation of Key Reactions of this compound
The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and developing novel synthetic methodologies. While specific kinetic and intermediate elucidation studies on this exact molecule are not extensively documented, a comprehensive understanding can be constructed by examining the reactivity of the indolizine core and related heteroaromatic carboxylic acids.
Kinetic Studies of Reaction Pathways
One of the key reactions for this compound is decarboxylation . The decarboxylation of heteroaromatic carboxylic acids, such as indole-3-carboxylic acids and pyridinecarboxylic acids, has been studied kinetically. rsc.orgresearchgate.net These studies often reveal that the reaction rate is highly dependent on factors like pH, temperature, and the presence of catalysts. For instance, the acid-catalyzed decarboxylation of indole-3-carboxylic acids has been shown to proceed via a mechanism where the rate is dependent on the concentration of the protonated substrate. rsc.org It is plausible that the decarboxylation of this compound follows a similar acid-catalyzed pathway.
Another important class of reactions for the indolizine ring is electrophilic substitution . Electrophilic substitution in indolizines typically occurs preferentially at the C3 position, followed by the C1 position. jbclinpharm.org The presence of the carboxylic acid group at the C1 position in this compound would likely influence the kinetics of further electrophilic attack. The electron-withdrawing nature of the carboxylic acid group would be expected to decrease the rate of electrophilic substitution on the pyrrole (B145914) ring of the indolizine system.
Photooxygenation reactions of substituted indolizines have also been investigated, revealing complex kinetics. These reactions can be self-sensitized or require an external sensitizer (B1316253) and proceed via a singlet oxygen mechanism. acs.org The rates of these reactions are influenced by the solvent and the substitution pattern on the indolizine ring.
A hypothetical kinetic study on the decarboxylation of this compound might involve monitoring the disappearance of the starting material or the formation of 2-phenylindolizine over time under various conditions. The data could be used to determine the rate law and activation parameters for the reaction.
| Reaction Type | Plausible Influencing Factors | Expected Kinetic Profile |
| Decarboxylation | pH, Temperature, Catalyst (e.g., Ag₂CO₃) | First or pseudo-first order with respect to the substrate. Rate may show a complex dependence on pH. |
| Electrophilic Substitution | Electrophile concentration, Solvent polarity | Second-order kinetics (first order in both substrate and electrophile). Rate would be slower than for unsubstituted 2-phenylindolizine. |
| Oxidation (e.g., with peroxoanions) | Oxidant concentration, pH | Complex kinetics, potentially involving multiple steps with different rate-determining steps depending on the substrate and oxidant. |
Elucidation of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. For reactions involving this compound, several types of intermediates can be postulated based on studies of related compounds.
In decarboxylation reactions of heteroaromatic carboxylic acids, zwitterionic intermediates are often proposed. rsc.org For this compound, protonation at the C3 position of the indolizine ring could facilitate the loss of carbon dioxide, leading to the formation of a resonance-stabilized cation. Alternatively, in metal-catalyzed decarboxylations, such as those using silver carbonate, the formation of a silver carboxylate salt followed by the generation of an organometallic intermediate is a likely pathway. organic-chemistry.orgnih.gov
Electrophilic substitution reactions on the indolizine ring are believed to proceed through a Wheland-type intermediate, also known as a sigma complex. For this compound, electrophilic attack at the C3 position would generate a carbocation intermediate that is stabilized by resonance involving the nitrogen atom and the phenyl group.
In photooxygenation reactions of indolizine derivatives, several key intermediates have been identified or proposed. These include:
Peroxidic zwitterions : Formed in protic solvents like methanol. acs.org
Dioxetanes : Formed across the C2-C3 bond in aprotic solvents like acetonitrile. acs.org
Indolizine cation radicals : Generated under electron transfer conditions. acs.org
The oxidation of indole (B1671886) derivatives, which are structurally related to indolizines, by peroxodisulfate and peroxomonosulfate has been shown to proceed through an initial electrophilic attack at the C3 position to form an indoleninic intermediate. rsc.org A similar intermediate could be expected in the oxidation of this compound.
The table below summarizes plausible intermediates in key reactions of this compound.
| Reaction Type | Plausible Intermediate(s) | Method of Elucidation (Hypothetical) |
| Acid-Catalyzed Decarboxylation | Zwitterionic intermediate (protonated at C3) | Spectroscopic trapping at low temperatures (NMR, UV-Vis), isotopic labeling studies. |
| Metal-Catalyzed Decarboxylation | Silver carboxylate, Organosilver intermediate | Isolation and characterization of the metal complex, in situ spectroscopic monitoring. |
| Electrophilic Aromatic Substitution | Sigma complex (Wheland intermediate) | Low-temperature NMR studies, computational modeling. |
| Photooxygenation | Peroxidic zwitterion, Dioxetane, Cation radical | Trapping experiments, laser flash photolysis, spectroscopic detection of transient species. |
| Oxidation | Indoleninic-type intermediate | Product analysis, kinetic isotope effect studies, computational chemistry. |
Advanced Spectroscopic and Structural Characterization of 2 Phenylindolizine 1 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-phenylindolizine-1-carboxylic acid in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the molecule, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into its preferred conformation.
The ¹H NMR spectrum is expected to show a series of distinct signals corresponding to the protons on the indolizine (B1195054) core, the phenyl ring, and the carboxylic acid. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. pressbooks.publibretexts.org The protons on the indolizine and phenyl rings would appear in the aromatic region (typically 6.5-8.5 ppm). The specific coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between adjacent protons, providing critical information about their relative positions on the rings.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to resonate in the downfield region of 165–185 ppm. pressbooks.publibretexts.org The other sp²-hybridized carbons of the indolizine and phenyl rings would appear between approximately 110 and 150 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon atom.
Conformational analysis, particularly concerning the relative orientation of the phenyl ring and the carboxylic acid group with respect to the indolizine plane, can be investigated using two-dimensional NMR techniques such as NOESY. mdpi.com These experiments detect through-space interactions between protons that are in close proximity, helping to build a three-dimensional model of the molecule in solution. The study of related piperidine-3-carboxylic acid derivatives has shown that NMR can be used to determine conformational equilibria and intramolecular hydrogen bonding, which may also be relevant for understanding the behavior of this compound in different solvents. rsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | > 12.0 (broad singlet) | 165 - 185 |
| Indolizine & Phenyl H | 6.5 - 8.5 (multiplets) | - |
Note: These are predicted values based on typical ranges for the functional groups and aromatic systems. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular mass of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₁NO₂, corresponding to a monoisotopic mass of approximately 237.0790 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
In a typical electron ionization (EI) mass spectrum, the molecule would first lose an electron to form the molecular ion (M⁺˙), which would be observed at an m/z corresponding to the molecular weight. Due to the stable aromatic nature of the indolizine ring system, the molecular ion peak is expected to be prominent. whitman.edu
Subsequent fragmentation of the molecular ion provides a characteristic pattern that serves as a fingerprint for the molecule. For carboxylic acids, common fragmentation pathways include the loss of neutral molecules or radicals. libretexts.org Key expected fragmentation patterns for this compound include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at [M - 17]⁺.
Loss of the entire carboxyl group (•COOH): This cleavage yields a fragment at [M - 45]⁺, corresponding to the 2-phenylindolizine (B189232) cation. libretexts.orgyoutube.com
Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids, leading to a fragment ion at [M - 44]⁺˙. This can be a significant peak, particularly in aromatic carboxylic acids. youtube.com
Further fragmentation would likely involve the stable 2-phenylindolizine core, potentially leading to the cleavage of the phenyl group or the breakdown of the bicyclic indolizine ring itself. The fragmentation of the parent 2-phenylindolizine (mass ~193.25 g/mol ) would produce its own characteristic ions. nih.govchemspider.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Origin |
|---|---|---|
| ~237 | [M]⁺˙ | Molecular Ion |
| ~220 | [M - OH]⁺ | Loss of hydroxyl radical |
| ~193 | [M - CO₂]⁺˙ | Loss of carbon dioxide |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov
FTIR Spectroscopy: The FTIR spectrum is particularly useful for identifying the carboxylic acid group. Key expected absorption bands include:
O–H Stretch: A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O–H stretching vibration of the carboxylic acid dimer. pressbooks.pub
C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹. The exact position depends on the extent of hydrogen bonding; dimeric forms typically absorb around 1710 cm⁻¹, while monomeric forms appear at higher wavenumbers. pressbooks.pub
C–O Stretch and O–H Bend: Vibrations associated with the C–O stretch and in-plane O–H bend are expected in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions.
Aromatic C–H and C=C Stretches: The phenyl and indolizine rings will show characteristic C–H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region. sapub.orgmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O–H stretch is typically weak in Raman spectra, other vibrations are often strong and well-resolved. wallonie.be Expected Raman signals include:
Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic rings usually give rise to strong bands in the 1620–1570 cm⁻¹ region.
C=O Stretch: The carbonyl stretch of the carboxylic acid will also be visible, typically in the 1680–1640 cm⁻¹ range.
Ring Breathing Modes: Symmetric "breathing" modes of the phenyl and indolizine rings often produce sharp and intense signals at lower frequencies (e.g., around 1000 cm⁻¹ for the phenyl ring), which are highly characteristic. sapub.org
Together, FTIR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular interactions like hydrogen bonding.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500–3300 (very broad, strong) | Weak |
| Carboxylic Acid | C=O stretch | 1710–1760 (strong, sharp) | 1640-1680 (strong) |
| Aromatic Rings | C=C stretch | 1450–1600 (multiple bands) | 1570-1620 (strong) |
| Aromatic Rings | C–H stretch | 3000–3100 (multiple bands) | 3000-3100 (strong) |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is employed to investigate the electronic transitions and photophysical properties of this compound. The extended π-conjugated system of the 2-phenylindolizine core is a strong chromophore, responsible for its characteristic absorption and emission profiles.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to display multiple absorption bands in the ultraviolet and visible regions. These bands correspond to π→π* electronic transitions within the aromatic system. The indolizine nucleus itself typically shows complex absorption patterns, which are further modulated by the phenyl and carboxylic acid substituents. The spectrum is likely to feature intense absorption bands at shorter wavelengths (in the UV region) and potentially a lower-energy, less intense band extending into the visible region, which is characteristic of many indolizine derivatives and responsible for their color. The position of the absorption maxima (λ_max) can be influenced by solvent polarity.
Fluorescence Spectroscopy: Many indolizine derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelengths. The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted (shifted to a longer wavelength) relative to the absorption, a phenomenon known as the Stokes shift. The quantum yield and lifetime of the fluorescence provide valuable information about the efficiency of the emission process and the dynamics of the excited state. The presence of the carboxylic acid group may influence the fluorescence properties through its electron-withdrawing nature or by participating in excited-state proton transfer processes, depending on the solvent environment.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. mdpi.commdpi.com
A crystallographic study would confirm the planarity of the indolizine bicyclic system. It would also determine the dihedral angle between the plane of the indolizine core and the phenyl ring, providing insight into the degree of π-conjugation between these two moieties. nih.gov
Operando Spectroscopic Techniques for In-situ Reaction Monitoring
Operando spectroscopy refers to the application of spectroscopic techniques to monitor a chemical reaction as it occurs, providing real-time information about reactant consumption, intermediate formation, and product generation under actual reaction conditions. These in-situ methods are invaluable for understanding reaction mechanisms and optimizing synthetic processes.
For the synthesis of this compound, which often involves multi-step processes such as the Tschitschibabin reaction or other cyclization strategies, operando techniques could be highly informative. organic-chemistry.orgjbclinpharm.org For example, in-situ FTIR or Raman spectroscopy could be used to track the disappearance of reactant functional groups (e.g., a carbonyl group of a starting material) and the appearance of vibrations characteristic of the indolizine core. This allows for the monitoring of reaction kinetics and the detection of any transient intermediate species. nih.gov
Similarly, in-situ NMR spectroscopy could follow the progression of the reaction directly in the NMR tube, providing detailed structural information on all species present in the reaction mixture over time. This would be particularly useful for identifying and characterizing reaction intermediates that may be difficult to isolate. By providing a dynamic window into the chemical transformation, operando spectroscopy offers a much deeper understanding than traditional analysis of the final product alone.
Theoretical and Computational Studies on 2 Phenylindolizine 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic distribution and aromatic character of 2-phenylindolizine-1-carboxylic acid. The indolizine (B1195054) core is a π-electron-rich aromatic system, and its properties are significantly influenced by the phenyl and carboxylic acid substituents. chim.it
Aromaticity, a key concept in chemistry, is associated with the delocalization of π-electrons, leading to enhanced stability. arxiv.org For the indolizine nucleus, theoretical studies reveal a nuanced distribution of aromaticity. Unlike its isomer indole (B1671886), the indolizine system features a five-membered ring that is often more aromatic than the six-membered ring. chemrxiv.orgacs.org This is due to the arrangement of the nitrogen atom, which influences electron distribution and resonance structures. acs.org
Computational methods like Nucleus-Independent Chemical Shift (NICS) and Isomerization Stabilization Energy (ISE) are employed to quantify the local aromaticity of each ring within the fused system. chemrxiv.org These calculations for the this compound would likely show that the phenyl and carboxylic acid groups modulate the electron density across the indolizine scaffold, subtly altering the aromatic character of both the five- and six-membered rings. The electronic structure is further defined by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, identifying regions prone to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust method for accurately predicting the three-dimensional structure and energetics of molecules like this compound. nih.gov By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can perform geometry optimization to find the most stable molecular conformation, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net
Exploring the potential energy surface (PES) allows for the identification of various stable conformers and the energy barriers that separate them. The rotation of the phenyl group and the carboxylic acid group are key degrees of freedom. DFT calculations can map these energy landscapes, providing insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. acs.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates that the molecule is more reactive. For this compound, the π-conjugated system results in a relatively small energy gap, characteristic of many organic dyes and electronically active materials. rsc.org
Computational analysis can determine the energies of the HOMO and LUMO and visualize their spatial distribution. In this molecule, the HOMO is expected to be distributed primarily across the electron-rich indolizine and phenyl rings, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid group. From the HOMO and LUMO energies, key chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's reactive tendencies. sapub.org
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway, for instance, in a 1,3-dipolar cycloaddition reaction, which is a common method for synthesizing the indolizine core. scispace.com
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net The highest point on this profile corresponds to the transition state (TS) of the rate-determining step, and its energy relative to the reactants gives the activation energy barrier. Locating the precise geometry of a transition state is a key computational task, confirmed by frequency calculations which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
These studies can predict the feasibility of a proposed synthetic route and explain observed regioselectivity and stereoselectivity. For example, DFT calculations can compare different possible pathways for the cycloaddition and subsequent aromatization steps in indolizine synthesis, identifying the most energetically favorable route. researchgate.netorganic-chemistry.org This predictive power can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve reaction yields. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While DFT calculations are excellent for finding stationary points on the potential energy surface, they provide a static picture. mdpi.com this compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl and carboxylic acid groups to the indolizine core.
Conformational analysis involves systematically exploring these rotations to identify all low-energy conformers. A particularly important aspect is the orientation of the hydroxyl proton in the carboxylic acid group, which can exist in syn and anti conformations. The syn conformer, where the proton is oriented toward the carbonyl oxygen, is generally more stable, but the anti conformer can also be populated.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time at a given temperature. mdpi.com By simulating the motion of all atoms according to the principles of classical mechanics, MD can explore the conformational landscape and reveal how the molecule flexes, vibrates, and rotates in solution. nih.gov These simulations provide insights into the average structure, the stability of different conformations, and the timescales of conformational changes, offering a more complete understanding of the molecule's behavior in a realistic environment. mdpi.com
Advanced Applications and Emerging Research Directions Excluding Biological/medicinal Applications
Development of Fluorescent Probes and Chemosensors Based on Indolizine (B1195054) Carboxylic Acid Derivatives
The indolizine ring system is recognized for its strong fluorescence properties, making it a valuable scaffold for the development of fluorescent probes and chemosensors. The introduction of a carboxylic acid group at the 1-position and a phenyl group at the 2-position of the indolizine core can significantly influence its photophysical properties, offering avenues for the rational design of novel sensory molecules.
The fluorescence of indolizine derivatives is intrinsically linked to their molecular structure. Modifications to the core and its substituents allow for the fine-tuning of absorption and emission wavelengths, quantum yields, and Stokes shifts. The carboxylic acid functionality, in particular, can play a crucial role in modulating these properties.
Research on analogous fluorescent indole (B1671886) nucleosides has demonstrated that the conversion of a methyl carboxylate ester to a carboxylic acid can lead to a substantial increase in the fluorescence quantum yield nih.gov. For instance, one study reported an increase in quantum yield from 0.083 to 0.53 upon this conversion nih.gov. This suggests that the carboxylic acid group in 2-phenylindolizine-1-carboxylic acid could enhance its brightness, a desirable characteristic for fluorescent probes.
The electronic nature of substituents on the indolizine ring is a key determinant of its photophysical behavior. Electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission maxima. While specific data for this compound is not extensively available, studies on similar indolizine derivatives show that absorption maxima are typically observed between 363 and 415 nm researchgate.net. The fluorescence emission of these compounds generally falls within the violet-to-blue region of the spectrum researchgate.net.
The table below summarizes the expected influence of structural modifications on the photophysical properties of indolizine carboxylic acid derivatives, based on general principles and findings from related compounds.
| Structural Modification | Anticipated Effect on Photophysical Properties |
| Presence of Carboxylic Acid Group | Potential for increased fluorescence quantum yield. Can act as a protonation/deprotonation site for pH sensing. |
| Substitution on the Phenyl Ring | Electron-donating groups may lead to a red-shift (bathochromic shift) in absorption and emission. Electron-withdrawing groups may cause a blue-shift (hypsochromic shift). |
| Substitution on the Indolizine Core | Can be used to fine-tune the HOMO-LUMO energy gap, allowing for color tuning of the fluorescence. |
| Extension of π-Conjugation | Generally leads to a red-shift in both absorption and emission spectra. |
It is important to note that these are generalized trends, and the actual photophysical properties of this compound and its derivatives would require empirical validation.
The inherent fluorescence and tunable electronic properties of indolizine derivatives make them promising candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) chim.it. The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology, and indolizine-based compounds are being explored as potential solutions chim.it.
The this compound framework, with its potential for high fluorescence quantum yield and color tunability, could serve as a core for the design of novel emitters or host materials in OLEDs. The carboxylic acid group offers a site for further functionalization, allowing for the attachment of other molecular fragments to optimize properties such as charge transport, thermal stability, and film-forming capabilities.
Furthermore, the aggregation-induced emission (AIE) phenomenon, where non-emissive molecules in solution become highly fluorescent upon aggregation, has been observed in some indolizine derivatives researchgate.net. This property is highly desirable for applications in solid-state lighting and sensing. While it has not been specifically reported for this compound, the potential for AIE activity in its derivatives warrants investigation.
The development of π-conjugated molecules based on the indolizine scaffold is an active area of research for creating electroluminescent materials for optoelectronic applications chim.it. The ability to synthesize a variety of functionalized aromatic indolizines opens the door to a wide range of advanced materials with tailored optical and electronic properties.
Catalytic Applications of this compound Derivatives as Ligands or Organocatalysts
While the direct catalytic application of this compound has not been extensively reported, its structural features suggest potential utility in the field of catalysis, either as a ligand for metal-based catalysts or as an organocatalyst itself.
The nitrogen atom in the indolizine ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. This allows for the possibility of designing novel ligands for various transition metal-catalyzed reactions. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the phenyl and indolizine rings, potentially influencing the activity and selectivity of the metal catalyst. Carboxylic acids are known to be weak directing groups in organopalladium chemistry, which could be a factor in designing catalytic systems nih.gov.
In the realm of organocatalysis, molecules containing both a secondary amine and a carboxylic acid, such as proline, have proven to be highly effective catalysts for a variety of asymmetric transformations sigmaaldrich.com. Although this compound does not possess a secondary amine, the combination of the nitrogen-containing heterocyclic ring and the carboxylic acid moiety could potentially be exploited in novel organocatalytic designs. The development of new sulfur(IV)-based organocatalysts for the direct esterification of carboxylic acids and alcohols highlights the ongoing innovation in this field rsc.org.
The use of carboxylic acids as substrates in homogeneous catalysis is a growing area of research, with methods being developed for their use as synthetic equivalents to alkyl, aryl, or acyl halides in cross-coupling reactions ruhr-uni-bochum.de. This raises the possibility of using this compound as a building block in such transformations.
Future Perspectives in Synthetic and Mechanistic Indolizine Chemistry
The field of indolizine chemistry is continually evolving, with ongoing efforts to develop more efficient and versatile synthetic methodologies. Future research on this compound is likely to focus on several key areas.
One promising direction is the development of novel synthetic routes that allow for greater control over the substitution pattern on the indolizine core and the phenyl ring. This will enable the synthesis of a wider range of derivatives with tailored properties for specific applications. Recent advances in the synthesis of aromatic indolizines from various starting materials, including 2-alkylazaarenes and α,β-unsaturated carboxylic acids, provide a foundation for future work chim.it.
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of indolizines will be crucial for the rational design of new synthetic strategies. Mechanistic studies can provide insights into the factors that control regioselectivity and reactivity, allowing for the development of more predictable and efficient reactions.
Furthermore, the exploration of the photophysical and catalytic properties of this compound and its derivatives is still in its early stages. Future research will likely involve detailed spectroscopic and electrochemical studies to fully characterize these compounds and to identify promising candidates for applications in materials science and catalysis. The development of new catalytic transformations of carboxylic acids, in general, is an active field that may provide new avenues for the application of this specific indolizine derivative ruhr-uni-bochum.de.
Q & A
Q. What are the established synthetic routes for 2-phenylindolizine-1-carboxylic acid, and what are their key intermediates?
The synthesis of indolizine derivatives typically involves cyclization or multicomponent reactions. For example, 3-(aminomethyl)-2-phenylindolizine-1-carboxylic acid (a structural analog) was synthesized via bioisosteric modification of imidazo[1,2-α]pyridine, followed by functional group transformations. Key intermediates include substituted pyridines or pyrroles, with carboxylation steps introducing the carboxylic acid moiety . Ethyl esters of related indolizines (e.g., 3-formyl-2-phenylindolizine-1-carboxylate) are synthesized using Friedländer or Vilsmeier-Haack reactions, where formylation or esterification steps are critical .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological approaches include:
- NMR spectroscopy : Analyze aromatic proton environments (δ 7.2–8.5 ppm for phenyl and indolizine protons) and carboxylic acid protons (broad signal near δ 12–13 ppm).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 293.32 for ethyl 3-formyl-2-phenylindolizine-1-carboxylate) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Poor aqueous solubility (common in indolizine derivatives); use DMSO or methanol for stock solutions.
- Stability : Susceptible to photodegradation; store in amber vials at –20°C.
- pKa : The carboxylic acid group has a pKa ~4.5–5.0, influencing ionization in biological assays .
Advanced Research Questions
Q. How does this compound exhibit dual COX-2/5-LOX inhibitory activity, and what experimental evidence supports this?
In a study on the analog 3-(aminomethyl)-2-phenylindolizine-1-carboxylic acid (Compound 75):
- IC50 values : COX-2 inhibition (14.91 µM), 5-LOX inhibition (13.09 µM), with weak COX-1 activity (IC50 >50 µM).
- Docking studies : The indolizine ring interacts with COX-2’s hydrophobic channel (Leu352, Tyr385, Trp387), while the carboxylic acid group forms H-bonds with Ala527. In 5-LOX, π-cation interactions with Phe177 and H-bonds with Gln363 stabilize binding .
Table 1 : Pharmacological Profile of Compound 75
| Target | IC50 (µM) | Key Interactions |
|---|---|---|
| COX-2 | 14.91 | Hydrophobic channel, H-bonds |
| 5-LOX | 13.09 | π-cation, H-bonds |
| COX-1 | >50 | No significant binding |
Q. How can researchers address solubility challenges in in vitro assays for this compound?
- Co-solvents : Use ≤1% DMSO to maintain cell viability.
- Prodrug strategies : Synthesize methyl/ethyl esters (e.g., ethyl 2-phenylindolizine-1-carboxylate) to enhance permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
Q. What analytical methods resolve contradictions between in vitro and in vivo activity data for indolizine derivatives?
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution. For example, poor oral bioavailability in rats was attributed to rapid glucuronidation of the carboxylic acid group .
Q. How can derivatization strategies optimize the pharmacological profile of this compound?
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability.
- Side-chain modifications : Introduce methyl/fluoro groups at the 3-position to improve COX-2 selectivity .
Q. What computational tools validate the structural diversity of indolizine derivatives in synthesis?
- Density Functional Theory (DFT) : Predict reaction pathways for cyclization steps.
- Molecular dynamics simulations : Assess binding stability in COX-2/LOX active sites .
Methodological Best Practices
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Linearity : Ensure R² >0.99 across 1–100 µg/mL.
- Accuracy/Precision : Achieve ≤5% RSD in intra-/inter-day assays.
- LOQ/LOD : Establish limits of 0.1 µg/mL and 0.03 µg/mL, respectively, using signal-to-noise ratios .
Q. What structural-activity relationship (SAR) trends are observed in indolizine-based anti-inflammatory agents?
- Critical groups : Carboxylic acid at position 1 enhances COX-2 affinity.
- Phenyl substitution : Electron-withdrawing groups (e.g., –NO2) at position 2 improve potency but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
